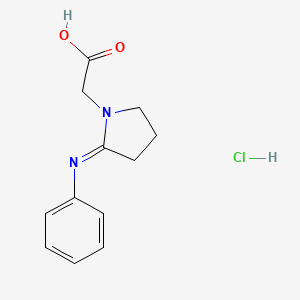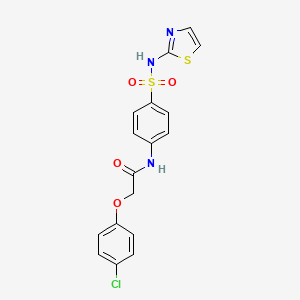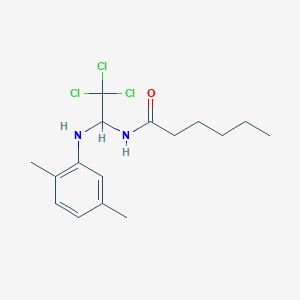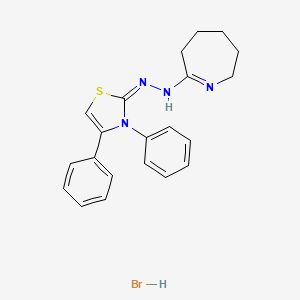
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a pyrrolidine ring and an acetic acid moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride typically involves the reaction of phenylhydrazine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Phenylimino)-1-pyrrolidineacetic acid
- 1-(Phenylimino)-2-pyrrolidineacetic acid
- 2-(Phenylimino)-1-pyrrolidinepropionic acid
Uniqueness
2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both an imino group and a pyrrolidine ring, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
91417-86-6 |
|---|---|
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC名 |
2-(2-phenyliminopyrrolidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-12(16)9-14-8-4-7-11(14)13-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,15,16);1H |
InChIキー |
IMIAXTSRFVAGPI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC2=CC=CC=C2)N(C1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)

![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)


![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11995354.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11995358.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
